DL-Alanyl-DL-alanine
Overview
Description
DL-Alanyl-DL-alanine is a dipeptide composed of two alanine molecules. It is a synthetic compound that is often used in biochemical and pharmaceutical research. The compound is known for its role in studying protein structure and function, as well as its applications in various industrial processes.
Mechanism of Action
Target of Action
DL-Alanyl-DL-alanine primarily targets the D-alanine:D-alanine ligase (Ddl) . This enzyme plays a crucial role in bacterial cell wall synthesis by catalyzing the ATP-driven ligation of two D-alanine (D-Ala) molecules, resulting in the formation of a D-alanyl:D-alanine dipeptide . Inhibition of Ddl prevents bacterial growth, making this enzyme an attractive target for antimicrobial drugs .
Mode of Action
The interaction of this compound with its target, Ddl, results in the formation of a D-alanyl:D-alanine dipeptide . This dipeptide is a key component in the peptidoglycan layer of the bacterial cell wall. The formation of this dipeptide is an ATP-driven process, indicating that this compound’s action is energy-dependent .
Biochemical Pathways
This compound affects the peptidoglycan biosynthesis pathway in bacteria . By interacting with Ddl, it influences the production of D-alanyl:D-alanine dipeptides, which are essential building blocks of the peptidoglycan layer. This layer provides structural integrity to the bacterial cell wall. Therefore, this compound’s action can significantly impact bacterial growth and survival .
Pharmacokinetics
Given its molecular weight of 1601711 , it can be inferred that it may have good bioavailability due to its relatively small size
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By interacting with Ddl and influencing the production of D-alanyl:D-alanine dipeptides, it disrupts the integrity of the bacterial cell wall. This can lead to bacterial cell lysis and death, thereby preventing the spread of bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as sodium dodecyl sulfate (SDS), can affect its dissolution and, consequently, its bioavailability Additionally, factors like pH, temperature, and the presence of other ions can potentially impact its stability and efficacy
Biochemical Analysis
Biochemical Properties
DL-Alanyl-DL-alanine plays a significant role in biochemical reactions, particularly in the synthesis and degradation of peptides. It interacts with several enzymes, including D-alanine-D-alanine ligase, which catalyzes the formation of the dipeptide from two D-alanine molecules . This enzyme is crucial in bacterial cell wall biosynthesis, where this compound serves as a precursor for peptidoglycan synthesis . Additionally, this compound interacts with alanine racemase, which converts L-alanine to D-alanine, facilitating the synthesis of the dipeptide . These interactions highlight the importance of this compound in maintaining cellular structure and function.
Cellular Effects
This compound influences various cellular processes, including cell wall synthesis in bacteria. By serving as a substrate for peptidoglycan synthesis, it plays a critical role in maintaining cell wall integrity and resistance to osmotic stress . In bacterial cells, this compound is involved in the regulation of cell division and growth, as it is a key component of the cell wall structure . Furthermore, this compound can affect cell signaling pathways and gene expression by modulating the availability of alanine and its derivatives, which are essential for protein synthesis and metabolic regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The binding of this compound to D-alanine-D-alanine ligase facilitates the formation of the dipeptide, which is then incorporated into the peptidoglycan layer of bacterial cell walls . This process is essential for maintaining cell wall integrity and resistance to antibiotics such as vancomycin, which targets the D-alanyl-D-alanine terminus of peptidoglycan precursors . Additionally, this compound can inhibit or activate other enzymes involved in alanine metabolism, thereby influencing cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of proteolytic enzymes . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its ability to maintain cell wall integrity and support bacterial growth . Prolonged exposure may also lead to adaptive changes in bacterial cells, such as increased resistance to antibiotics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound supports normal bacterial growth and cell wall synthesis . At high doses, it can lead to toxic effects, including disruption of cell wall integrity and inhibition of cell division . Threshold effects have been observed, where a specific concentration of this compound is required to achieve optimal cell wall synthesis and bacterial growth . Toxic or adverse effects at high doses may include cell lysis and increased susceptibility to environmental stressors .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis and degradation of peptides and amino acids. It interacts with enzymes such as alanine racemase and D-alanine-D-alanine ligase, which are essential for the synthesis of the dipeptide . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the availability of alanine and its derivatives . These interactions highlight the importance of this compound in maintaining cellular metabolism and homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound to specific cellular compartments, where it can exert its effects . The distribution of this compound within cells is influenced by its interactions with other biomolecules, which can affect its localization and accumulation . Understanding the transport and distribution of this compound is crucial for elucidating its role in cellular functions and metabolic processes.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can interact with enzymes and other biomolecules to exert its effects. In bacterial cells, this compound is primarily localized to the cytoplasm and cell wall, where it is involved in peptidoglycan synthesis . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Alanyl-DL-alanine can be synthesized through the condensation of two DL-alanine molecules. This reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In industrial settings, this compound can be produced using immobilized cells of Bacillus subtilis. The cells are immobilized using polyvinyl alcohol and calcium alginate, which enhances the degradation activity of L-alanine, leaving this compound as the primary product .
Chemical Reactions Analysis
Types of Reactions: DL-Alanyl-DL-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Sodium borohydride can reduce this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted alanine derivatives.
Major Products: The major products formed from these reactions include acetaldehyde, substituted alanine derivatives, and alcohols.
Scientific Research Applications
DL-Alanyl-DL-alanine has diverse applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: It serves as a substrate in enzymatic studies, particularly those involving peptidases and proteases.
Medicine: The compound is used in the development of peptide-based drugs and in the study of protein-protein interactions.
Comparison with Similar Compounds
L-Alanyl-L-alanine: A dipeptide composed of two L-alanine molecules.
DL-Alanyl-DL-norvaline: A dipeptide similar to DL-Alanyl-DL-alanine but with norvaline instead of alanine.
L-Alanyl-L-tryptophan: A dipeptide composed of L-alanine and L-tryptophan.
Uniqueness: this compound is unique due to its symmetrical structure and the presence of both D- and L-alanine. This makes it an ideal model compound for studying racemization and the effects of chirality on peptide bond formation and hydrolysis.
Properties
IUPAC Name |
2-(2-aminopropanoylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJQIDDEAULHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862471 | |
Record name | Alanylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2867-20-1, 1115-78-2, 3695-80-5, 1948-31-8 | |
Record name | DL-Alanyl-DL-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2867-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alanylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002867201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC203792 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC186898 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186898 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | DL-Alanyl-DL-alanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Alanylalanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89598 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Alanylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DL-alanyl-DL-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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